Bicyclo[4.1.0]heptan-7-ol
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Overview
Description
Bicyclo[410]heptan-7-ol is a bicyclic organic compound with a unique structure characterized by a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-7-ol can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the oxidation of cyclohexene derivatives using dendritic complexes .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The transition metal-catalyzed cycloisomerization method is favored due to its efficiency and the availability of catalysts.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl compounds back to this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Bicyclo[4.1.0]heptan-7-one.
Reduction: this compound.
Substitution: Various substituted bicyclo[4.1.0]heptanes depending on the nucleophile used.
Scientific Research Applications
Bicyclo[4.1.0]heptan-7-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a scaffold for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptan-7-ol involves its interaction with various molecular targets. For example, its oxidation and reduction reactions are facilitated by enzymes such as alcohol dehydrogenase, which transfer hydrogen atoms to and from the compound . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptan-2-ol: Similar structure but with the hydroxyl group at a different position.
Bicyclo[4.1.0]heptan-3-one: Contains a carbonyl group instead of a hydroxyl group.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Uniqueness
Bicyclo[4.1.0]heptan-7-ol is unique due to its specific hydroxyl group position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6(5)7/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIUADBGGPTBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498924 |
Source
|
Record name | Bicyclo[4.1.0]heptan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13830-44-9 |
Source
|
Record name | Bicyclo[4.1.0]heptan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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